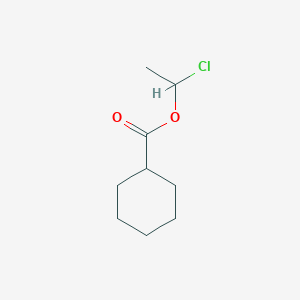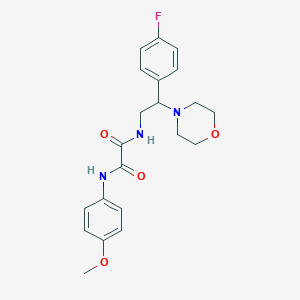
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide” is a complex organic compound. It contains several functional groups including a morpholino group, an oxalamide group, a fluorophenyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl and methoxyphenyl groups are aromatic rings, which could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has led to the development of novel compounds and the exploration of their complexation with metals, providing insights into their potential applications in catalysis and material science. For instance, the synthesis of derivatives related to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide and their complexation with palladium(II) and mercury(II) have been documented. These studies reveal the structural characteristics and the potential of these compounds in forming coordination complexes, which could be relevant in catalytic processes or in the development of new materials (Singh et al., 2000).
Medicinal Chemistry Applications
Compounds structurally similar to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide have shown potential in medicinal chemistry, particularly as neurokinin-1 (NK-1) receptor antagonists. These findings indicate the relevance of such compounds in therapeutic applications, including the treatment of pain, depression, and other conditions mediated by NK-1 receptors (Hale et al., 1998).
Biological Activity
Investigations into the biological activities of morpholine derivatives have uncovered their potential in various biological assays. For example, certain derivatives have demonstrated significant larvicidal activity, suggesting applications in pest control or as potential leads for developing new insecticides (Gorle et al., 2016).
Advanced Material Synthesis
Research on the synthesis and characterization of morpholine-related compounds, including those structurally similar to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide, has led to the discovery of materials with promising antibacterial, antioxidant, and antitubercular properties. These studies highlight the versatility of such compounds in contributing to the development of new materials with specific biological activities (Mamatha S.V et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-18-8-6-17(7-9-18)24-21(27)20(26)23-14-19(25-10-12-29-13-11-25)15-2-4-16(22)5-3-15/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYRBQQMHMPOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2756234.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)
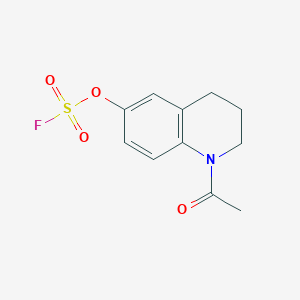
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B2756238.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)
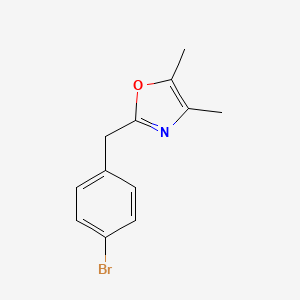

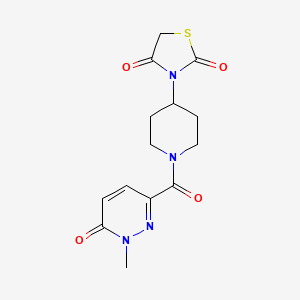

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2756247.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2756252.png)

![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2756255.png)
